molecular formula C22H18ClN3O4S B3288604 1-((3-chlorobenzyl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852366-25-7

1-((3-chlorobenzyl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3288604
CAS No.: 852366-25-7
M. Wt: 455.9 g/mol
InChI Key: ICYIZZPZUUSZSC-UHFFFAOYSA-N
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Description

The compound 1-((3-chlorobenzyl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic molecule featuring a 2-oxo-1,2-dihydropyridine core linked to a 3-chlorobenzyloxy group and a 6-ethoxybenzothiazole carboxamide moiety.

Properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S/c1-2-29-16-8-9-18-19(12-16)31-22(24-18)25-20(27)17-7-4-10-26(21(17)28)30-13-14-5-3-6-15(23)11-14/h3-12H,2,13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYIZZPZUUSZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-chlorobenzyl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H16ClN3O5SC_{21}H_{16}ClN_{3}O_{5}S, with a molecular weight of 490 g/mol. Its structure includes a benzothiazole moiety, which is often linked to various biological activities such as anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives. For instance, compounds similar to the one have shown significant inhibition of cancer cell proliferation in various cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. In particular, derivatives have been observed to induce apoptosis and cell cycle arrest, suggesting a mechanism involving the modulation of apoptotic pathways and cell signaling cascades .

CompoundCell LineIC50 (µM)Mechanism
B7A4311Apoptosis induction
B7A5492Cell cycle arrest
B7H12994Inhibition of IL-6 and TNF-α

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds containing the benzothiazole structure exhibit activity against a range of bacteria and fungi. For example, certain derivatives have been tested against E. coli, S. aureus, and C. albicans, showing promising results in inhibiting growth at specific concentrations .

Neuroprotective Effects

In addition to anticancer and antimicrobial activities, some studies suggest potential neuroprotective effects of benzothiazole derivatives. Compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, with some showing efficacy in models of neurodegenerative diseases .

Case Studies

  • Anticonvulsant Activity : A study synthesized several benzothiazole derivatives that were tested for anticonvulsant activity using the maximal electroshock (MES) test. Certain compounds demonstrated significant protective indices, indicating their potential as therapeutic agents in epilepsy management .
  • Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of benzothiazole derivatives. Some compounds were found to significantly reduce inflammation markers such as IL-6 and TNF-α in vitro, suggesting their utility in treating inflammatory conditions .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole, including compounds similar to the target compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain benzothiazole derivatives possess effective antibacterial and antifungal activities against pathogens such as E. coli and Candida albicans . The incorporation of the thiazole moiety enhances the bioactivity of these compounds, making them promising candidates for developing new antimicrobial agents.

Anticancer Properties

Compounds containing the benzothiazole and dihydropyridine frameworks have been evaluated for their anticancer activities. For example, studies have shown that modifications to these structures can lead to significant cytotoxic effects against various cancer cell lines . The specific compound may also inhibit pathways involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives is well-documented. Compounds that share structural similarities with the target compound have been shown to modulate inflammatory responses effectively . This suggests that the compound could be explored for its ability to treat inflammatory diseases or conditions characterized by excessive inflammation.

Case Studies

StudyFindingsApplication
Srivastava et al. (2019)Identified antimicrobial activity in benzothiazole derivativesDevelopment of new antibiotics
Leal et al. (2016)Demonstrated anticancer activity against pancreatic cancer cellsPotential cancer treatment
Sadhasivam et al. (2015)Evaluated anti-inflammatory properties of benzothiazole derivativesTreatment for inflammatory diseases

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects :

  • Chlorine at the 3-position (target) versus 2-position () may alter lipophilicity and target selectivity .
  • Ethoxy groups (target, ) improve solubility and metabolic stability in agrochemicals .

Structural Stability :

  • The target’s dihydropyridine core may offer redox activity, contrasting with ’s rigid imidazo-pyridine system .

Knowledge Gaps: Empirical data (e.g., melting point, bioactivity) for the target compound are needed to validate hypotheses derived from structural analogs.

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

Answer:
The compound is typically synthesized via multi-step condensation reactions. Key steps include:

  • Halogenated precursor activation : Use of 3-chlorobenzyl chloride or similar electrophiles to introduce the chlorobenzyloxy group.
  • Carboxamide coupling : Reaction of activated pyridinone intermediates with 6-ethoxybenzothiazol-2-amine derivatives in polar aprotic solvents (e.g., DMF or THF) under reflux (170–210°C) .
  • Cyclization : Critical for forming the dihydropyridine core, often achieved using iodine and triethylamine in DMF, with sulfur byproduct removal .
  • Purification : Recrystallization from ethanol or flash chromatography with ethyl acetate/hexane mixtures .

Basic: How is the compound’s structure confirmed post-synthesis?

Answer:
Structural validation employs:

  • ¹H/¹³C NMR spectroscopy : To confirm substituent integration (e.g., ethoxy group at δ ~1.4 ppm for CH₃, aromatic protons at δ 6.8–8.2 ppm) .
  • IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C ether linkage) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error to confirm molecular formula .

Advanced: How can researchers optimize reaction yields in cyclization steps?

Answer:
Strategies include:

  • Catalyst screening : Substituting iodine with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent effects : Testing DMF alternatives like DMAc or NMP to reduce side reactions.
  • Temperature control : Gradual heating (e.g., 80°C → 120°C) to minimize decomposition .
  • Byproduct management : Monitoring sulfur precipitation (1/8 S₈ per mole) to avoid clogging .

Advanced: How to address discrepancies in reported yields for analogous compounds?

Answer:
Potential factors and solutions:

  • Reagent purity : Use freshly distilled triethylamine to avoid amine oxidation .
  • Reaction time : Extend reflux duration (e.g., 3–6 hours vs. 1–3 minutes) to ensure completion .
  • Statistical optimization : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent ratio, catalyst loading) .

Basic: What analytical methods assess the compound’s purity?

Answer:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
  • Thin-Layer Chromatography (TLC) : Ethyl acetate/hexane (3:7) to monitor reaction progress.
  • Melting point analysis : Sharp melting points (±2°C) indicate crystalline purity .

Advanced: How to design biological activity assays for this compound?

Answer:

  • In vitro testing : Antimicrobial activity via broth microdilution (MIC ≤ 16 µg/mL) or cytotoxicity against cancer cell lines (IC₅₀ determination) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethoxy → methoxy) to correlate functional groups with potency .
  • Enzyme inhibition assays : Target-specific studies (e.g., kinase or protease inhibition) using fluorogenic substrates .

Advanced: What computational methods predict reactivity or binding modes?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) using AutoDock Vina .
  • Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations in explicit solvent models .

Basic: What solvents are optimal for recrystallization?

Answer:

  • Ethanol : Preferred for high solubility at reflux and gradual cooling to form crystals .
  • Ethyl acetate/hexane mixtures : For compounds with low polarity, achieving >90% recovery .

Advanced: How to troubleshoot low yields in carboxamide coupling?

Answer:

  • Activation of carboxylic acids : Use HATU or EDCI/HOBt instead of DCC to minimize racemization.
  • Base selection : Replace triethylamine with DIEA to stabilize intermediates in polar solvents .

Advanced: Can flow chemistry improve synthesis scalability?

Answer:

  • Continuous-flow reactors : Enable precise temperature control and reduced reaction times (e.g., 30 minutes vs. 3 hours) .
  • In-line purification : Integrate scavenger resins to remove excess reagents automatically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3-chlorobenzyl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
1-((3-chlorobenzyl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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